molecular formula C12H21NO B12702006 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine CAS No. 56646-70-9

2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine

Cat. No.: B12702006
CAS No.: 56646-70-9
M. Wt: 195.30 g/mol
InChI Key: VEFWPAOHMIMCFO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyanoacetylation of amines, which involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with different substituents.

Scientific Research Applications

2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine include other piperidine derivatives such as 2,2,6,6-Tetramethylpiperidine and Lenalidomide .

Uniqueness

What sets this compound apart from other similar compounds is its unique structural features and specific biological activities

Properties

CAS No.

56646-70-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C12H21NO/c1-9(2)8-12(14)13-10(3)6-5-7-11(13)4/h8,10-11H,5-7H2,1-4H3

InChI Key

VEFWPAOHMIMCFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C=C(C)C)C

Origin of Product

United States

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